molecular formula C18H18ClN3OS B2392213 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 459194-15-1

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No.: B2392213
CAS No.: 459194-15-1
M. Wt: 359.87
InChI Key: LPEFEKJCIUQBRO-UHFFFAOYSA-N
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Description

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the intermediate products through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
  • 3-(4-(5-(4-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Uniqueness

3-(4-(5-(3-Chlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring and the presence of the furan and piperazine moieties. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-[4-[5-(3-chlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-15-4-1-3-14(13-15)16-5-6-17(23-16)18(24)22-11-9-21(10-12-22)8-2-7-20/h1,3-6,13H,2,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEFEKJCIUQBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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